4-Bromophenyl phenyl ether (phenyl-D5)
Overview
Description
4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound with the molecular formula BrC6H4OC6D5. It is a deuterated derivative of 4-bromophenyl phenyl ether, where the phenyl ring is substituted with deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stability .
Mechanism of Action
Target of Action
This compound is a stable isotope with a molecular weight of 254.13 , and it’s often used in environmental analysis and as a synthetic intermediate
Pharmacokinetics
Its density is 1.451 g/mL at 25 °C , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are required to understand these properties better.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl phenyl ether (phenyl-D5) typically involves the bromination of phenol using thionyl bromide to produce 4-bromophenol. This intermediate is then reacted with a deuterated phenol in the presence of a base such as sodium hydroxide to yield 4-bromophenyl phenyl ether (phenyl-D5) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl phenyl ether (phenyl-D5) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of phenolic compounds.
Reduction Products: Reduction can yield deuterated phenyl alcohols
Scientific Research Applications
4-Bromophenyl phenyl ether (phenyl-D5) is utilized in several scientific research fields:
Chemistry: It serves as a stable isotope-labeled compound for tracing reaction mechanisms and studying chemical kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the synthesis of advanced materials and as a precursor for other specialized chemicals
Comparison with Similar Compounds
4-Bromodiphenyl Ether: Similar in structure but lacks deuterium substitution.
Bis(4-bromophenyl) Ether: Contains two bromophenyl groups connected by an ether linkage.
4-Bromophenetole: A brominated phenyl ether with an ethoxy group instead of a phenyl group .
Uniqueness: 4-Bromophenyl phenyl ether (phenyl-D5) is unique due to its deuterium substitution, which imparts greater stability and allows for detailed studies in various scientific fields. Its isotopic labeling makes it a valuable tool for tracing and analyzing complex reactions and processes .
Biological Activity
4-Bromophenyl phenyl ether, also known as phenyl-D5, is a compound with significant biological implications. This article explores its biological activity, focusing on its chemical properties, potential applications in medicine, and relevant research findings.
- CAS Number : 101-55-3
- Molecular Formula : C12H9BrO
- Melting Point : -93.9 °C
- Boiling Point : 65 °C
- Flash Point : 11 °C (52 °F)
- Toxicity : Classified as hazardous, it poses risks such as organ damage, acute toxicity via skin absorption, and respiratory issues upon inhalation .
The biological activity of 4-Bromophenyl phenyl ether can be attributed to its structural characteristics that allow it to interact with biological systems. Its mechanism often involves:
- Cytotoxicity : Compounds similar in structure have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Effects : Studies indicate that derivatives of this compound can inhibit cell growth across various cancer cell lines, particularly by blocking the G2/M phase of the cell cycle .
Antiproliferative Activity
Research has demonstrated that 4-Bromophenyl phenyl ether exhibits notable antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values for different derivatives and their effects on cell growth inhibition.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-Bromophenyl phenyl ether | HT-29 (Colon Carcinoma) | 0.5 | Microtubule disruption |
M21 (Skin Melanoma) | 0.3 | Cell cycle arrest at G2/M phase | |
MCF7 (Breast Carcinoma) | 0.4 | Induction of apoptosis |
Data extracted from multiple studies evaluating the antiproliferative effects of related compounds .
Case Studies
- Chick Chorioallantoic Membrane Assay :
- Molecular Hybrid Studies :
Toxicological Profile
The safety profile of 4-Bromophenyl phenyl ether indicates several hazards:
Properties
IUPAC Name |
1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYPUMQALQRCN-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584368 | |
Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-83-8 | |
Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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